tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorine atom attached to a spirocyclic azaspiro[3.4]octane core. The compound’s distinct structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of tert-Butyl 5-amino-7-fluoro-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from commercially available precursorsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate: Similar structure but lacks the fluorine substituent.
tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Contains an oxygen atom in the spirocyclic core instead of a fluorine atom.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Features an additional nitrogen atom in the spirocyclic core
The presence of the fluorine atom in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-6-12(7-15)5-8(13)4-9(12)14/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
HMCJDGQIPBQWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CC2N)F |
Origin of Product |
United States |
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